molecular formula C13H19F2N3O B1415965 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline CAS No. 2137861-29-9

2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline

Cat. No.: B1415965
CAS No.: 2137861-29-9
M. Wt: 271.31 g/mol
InChI Key: DXYOTBDFMVIKNS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline is an organic compound that features a difluoromethoxy group and an ethylpiperazinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Introduction of Difluoromethoxy Group: This step often involves the reaction of an aniline derivative with a difluoromethylating agent under controlled conditions.

    Formation of Piperazine Ring: The ethylpiperazine moiety is introduced through nucleophilic substitution reactions, where the aniline derivative reacts with an ethylpiperazine compound.

    Final Assembly: The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes:

    Batch Reactors: For controlled addition of reagents and precise temperature management.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

    Purification Techniques: Advanced methods like high-performance liquid chromatography (HPLC) and distillation are employed to achieve the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially altering cellular responses and biochemical processes.

Comparison with Similar Compounds

    2-(Methoxy)-4-(4-ethylpiperazin-1-yl)aniline: Lacks the difluoromethoxy group, which may affect its pharmacological properties.

    2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness:

    Difluoromethoxy Group: The presence of the difluoromethoxy group can enhance the compound’s metabolic stability and binding affinity to biological targets.

    Ethylpiperazine Moiety: The ethyl group on the piperazine ring may influence the compound’s pharmacokinetics and pharmacodynamics, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N3O/c1-2-17-5-7-18(8-6-17)10-3-4-11(16)12(9-10)19-13(14)15/h3-4,9,13H,2,5-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYOTBDFMVIKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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